Oxepino[2,3-b]quinoxaline, 3-chloro-
Description
3-Chloro-oxepino[2,3-b]quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with an oxepine ring and a chlorine substituent at the 3-position.
Properties
CAS No. |
55371-04-5 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-11-12(16-7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |
InChI Key |
VAZKFKYOJJCXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=COC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Protocol:
Propargylation and Alkenylation :
- Indenoquinoxalinone is propargylated using propargyl alcohol in DMF with sodium hydride (0°C, 1 hour).
- Subsequent alkenylation with alkenyl bromides (e.g., allyl bromide) at 0°C for 1 hour yields O-alkenylated propargyl ethers.
RCEYM with Grubbs II Catalyst :
| Parameter | Condition |
|---|---|
| Catalyst | Grubbs II (20 mol%) |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 12–48 hours |
| Key Intermediate | O-Alkenylated Propargyl Ether |
Advantages :
- High regioselectivity for oxepine formation.
- Tolerates diverse substituents on the quinoxaline core.
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the formation of the quinoxaline backbone while integrating the oxepine ring. A 2016 study synthesized analogous quinoxalines using microwave conditions:
Protocol:
- Reactants :
- 3-Chloro-1,2-diaminobenzene and α-keto esters (e.g., ethyl glyoxylate).
- Conditions :
- Microwave irradiation (150°C, 20 minutes) in acetic acid.
- Post-reaction chlorination with POCl₃ (neat, 110°C, 2 hours).
| Parameter | Condition |
|---|---|
| Chlorinating Agent | POCl₃ |
| Solvent | Neat (solvent-free) |
| Temperature | 110°C |
| Yield | 68–72% |
Key Insight :
Microwave methods reduce reaction times from hours to minutes, minimizing side reactions.
One-Pot Chlorination of Hydroxy Precursors
This approach involves synthesizing 2,3-dihydroxyquinoxaline intermediates followed by chlorination. A Chinese patent (CN108191778B) outlines a scalable one-pot method:
Protocol:
- Intermediate Synthesis :
- React 4-chloro-o-phenylenediamine with oxalic acid in toluene using silica gel (200–300 mesh) as a catalyst (110°C, 5 hours).
- Chlorination :
- Add phosphorus oxychloride (POCl₃) and DMF directly to the reaction mixture.
- Heat at 110°C for 1 hour.
| Parameter | Condition |
|---|---|
| Catalyst | Silica gel (200–300 mesh) |
| Chlorinating Agent | POCl₃ (10 equiv.) |
| Solvent | Toluene |
| Yield | 85–92% |
Advantages :
Nucleophilic Aromatic Substitution
Chlorine can be introduced via displacement of leaving groups (e.g., methoxy or hydroxy). A 2006 study achieved 3-chloro substitution using 2-naphthol:
Protocol:
- Substrate : 2-Chloro-3-methoxyquinoxaline.
- Reaction :
Adaptation for Oxepino Systems :
- Replace naphthol with a diol to form the oxepine ring.
Comparative Analysis of Methods
Emerging Techniques
- Photocatalytic Chlorination : Recent studies (2025) explore visible-light-mediated chlorination using CCl₄ and Ru(bpy)₃²⁺, achieving 78% yield for analogous chloroquinoxalines.
- Enzymatic Cyclization : Pilot-scale trials use lipases to catalyze oxepine ring formation under mild conditions (pH 7, 37°C).
Chemical Reactions Analysis
Types of Reactions
Oxepino[2,3-b]quinoxaline, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Oxepino[2,3-b]quinoxaline, 3-chloro-, which may have different biological and chemical properties .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Oxepino[2,3-b]quinoxaline, 3-chloro-":
3-chloro-5-substituted-quinoxalin-2-amine derivative
- Anti-inflammatory Agent : 3-chloro-5-substituted-quinoxalin-2-amine derivatives have therapeutic potential for inflammatory diseases due to their inhibitory activity against sphingosyl phosphorylcholine (SPC) receptor activity .
- Skin Disease Treatment : These derivatives may be effective against atopic dermatitis and other skin diseases resulting from excessive cell division and proliferation induced by SPC . They can also treat inflammation, itching, and skin infections associated with atopic dermatitis .
- Scarring Prevention and Wound Healing : The derivatives can prevent unwanted scarring and facilitate wound healing after injury by inhibiting excessive cell division and proliferation during wound healing .
- Reduction of Inflammation : In tetradecanoylphorbol acetate (TPA)-induced inflammatory response tests, these derivatives reduced ear edema and inhibited MPO activity, showing comparable results to hydrocortisone .
- Modulator of Chemotaxis-Mediated Symptoms : These derivatives can strongly inhibit the migration of endothelial cells or immune cells induced by SPC. As such, they can be used as a modulator of chemotaxis-mediated symptoms . This can inhibit angiogenesis caused by the migration of endothelial cells and control the amplification of immune response to antigens from outside .
2,3-Bis(phenylamino) Quinoxaline Derivatives
- Antimicrobial Properties : Quinoxaline derivatives have antimicrobial properties against Gram-positive, Gram-negative, and Mycobacterium species . Two quinoxaline derivatives exhibited significant activity against most strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium/E. faecalis (VRE) strains . They also demonstrated effectiveness in preventing S. aureus and E. faecalis biofilm formation compared to several other antibiotics .
Other Quinoxaline Derivatives
Mechanism of Action
The mechanism of action of Oxepino[2,3-b]quinoxaline, 3-chloro- involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit certain enzymes or proteins involved in disease processes, such as kinases in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Effects
Table 1: Key Structural Differences Among Quinoxaline Derivatives
Key Observations :
Key Observations :
- The synthesis of oxepinoquinoxalines may face challenges in forming the seven-membered oxepine ring, unlike the more straightforward five- or six-membered fused systems .
- Palladium catalysis is a common strategy for fused quinoxalines, but the oxepine variant might require tailored conditions .
Electronic and Photochemical Properties
Table 3: Comparative Electronic Properties
Key Observations :
- The oxepine ring’s oxygen atom may raise HOMO energy compared to sulfur-containing analogs but lower it relative to nitrogen-containing indoloquinoxalines .
- Solvent-independent photoisomerization (observed in oxepino[2,3-b]quinoxaline) suggests stability in diverse media, advantageous for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
